molecular formula C10H14Cl2N4 B14871961 (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride

(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B14871961
M. Wt: 261.15 g/mol
InChI Key: PIBQVANWQYFSBG-UHFFFAOYSA-N
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Description

(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methanamine group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, imidazolines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays .

Medicine

Its ability to interact with DNA and proteins makes it a candidate for drug development .

Industry

In industry, this compound can be used in the development of materials with specific electronic and optical properties. Its structure allows for the design of novel materials for use in sensors and electronic devices .

Mechanism of Action

The mechanism of action of (5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can intercalate with DNA, disrupting cellular processes and leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole and pyridine ring makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15 g/mol

IUPAC Name

[5-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H12N4.2ClH/c1-8-13-2-3-14(8)10-4-9(5-11)6-12-7-10;;/h2-4,6-7H,5,11H2,1H3;2*1H

InChI Key

PIBQVANWQYFSBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CN=CC(=C2)CN.Cl.Cl

Origin of Product

United States

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